(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide
Description
(1R,2R)-N-[2-(4-Chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a 4-chlorophenethyl substituent on the amide nitrogen and a methyl group at the 2-position of the cyclopropane ring. Its stereochemistry (1R,2R) is critical for biological activity, as evidenced by structural analogs in agrochemical and pharmaceutical contexts . The compound’s design leverages the cyclopropane ring’s conformational rigidity and the electron-withdrawing chlorine atom for enhanced target binding, likely in fungicidal or enzyme-inhibitory applications .
Properties
IUPAC Name |
(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-12(9)13(16)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8H2,1H3,(H,15,16)/t9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDUFFNPANUXPU-BXKDBHETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the cyclopropane reacts with an amine under dehydrating conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the aforementioned synthetic steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The cyclopropane ring and carboxamide group undergo oxidation under controlled conditions:
-
Mechanistic Insight : Oxidation at the cyclopropane ring is limited due to steric hindrance from the methyl group. The ethoxyphenyl substituent directs oxidation toward the carboxamide nitrogen .
Reduction Reactions
Reductive transformations focus on the carboxamide and cyclopropane moieties:
Substitution Reactions
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
Stability Under Hydrolytic Conditions
The carboxamide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C), with <5% degradation over 24 hrs. Acidic (pH 1.2) or alkaline (pH 12) conditions cleave the amide bond, yielding cyclopropane carboxylic acid and 2-(4-chlorophenyl)ethylamine .
Comparative Reactivity with Analogues
| Compound | Oxidation Susceptibility | Reduction Selectivity | Substitution Rate |
|---|---|---|---|
| Phenacetin (N-(4-ethoxyphenyl)acetamide) | High | Low | Moderate |
| N-(4-chlorophenyl)cyclopropanecarboxamide | Moderate | High | High |
| Target Compound | Low | High | Moderate |
Key Research Findings
-
Stereochemical Stability : The (1R,2R) configuration remains intact during oxidation/reduction unless cyclopropane ring strain is relieved .
-
Biological Implications : Substitution at the 4-chlorophenyl group enhances binding to enzyme targets (e.g., TLR7 agonists) .
-
Industrial Relevance : Palladium-catalyzed cyclopropanation enables gram-scale synthesis with >90% enantiomeric excess .
For further synthetic protocols or mechanistic studies, consult primary literature from patents or catalytic studies .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new therapeutic drugs.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Carpropamid (2,2-Dichloro-N-[1-(4-Chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-carboxamide)
- Structural Differences :
- Cyclopropane substituents: Carpropamid has 2,2-dichloro, 1-ethyl, and 3-methyl groups, whereas the target compound lacks halogens but retains the 2-methyl group .
- Nitrogen substituent: Carpropamid uses a 1-(4-chlorophenyl)ethyl group vs. the target’s 2-(4-chlorophenyl)ethyl chain, altering steric and electronic profiles.
- Activity :
(1R,3S)-2,2-Dichloro-N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide (CAS 332081-39-7)
- Stereochemical Contrast : The (1R,3S) configuration vs. the target’s (1R,2R) arrangement impacts three-dimensional binding to biological targets.
(1R,2R)-1-Amino-2-(Difluoromethyl)-N-[(1-Methylcyclopropyl)sulfonyl]cyclopropanecarboxamide Hydrochloride
Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate Hydrochloride
- Ester vs. Amide : The ester group in this compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. In contrast, the target’s amide group ensures metabolic stability .
- Stereochemistry : Shared (1R,2R) configuration highlights the importance of ring geometry in both compounds’ biological interactions .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | ~290 | 2-methyl, 4-chlorophenethyl | ~3.2 | Low (lipophilic) |
| Carpropamid | 350.7 | 2,2-dichloro, 1-ethyl, 3-methyl | ~4.1 | Very low |
| (1R,2R)-1-Amino-2-(difluoromethyl)... | 304.74 | Difluoromethyl, sulfonyl | ~1.8 | Moderate |
| Ethyl (1R,2R)-1-amino-2-ethyl... | 221.7 | Ethyl ester, amino | ~1.5 | High |
Table 1. Comparative physicochemical profiles of the target compound and analogs
Biological Activity
(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is an organic compound with potential pharmaceutical applications. Its unique structure, characterized by a cyclopropane ring and a chlorophenyl group, suggests a range of biological activities that merit exploration.
- Chemical Formula : C13H16ClNO
- Molecular Weight : 237.73 g/mol
- CAS Number : 2223091-39-0
- Density : 1.174 g/cm³ (predicted)
- Boiling Point : 419.5 °C (predicted)
- Acidity Constant (pKa) : 15.92 (predicted)
Biological Activity
The biological activity of this compound has been investigated in various studies, indicating its potential as a therapeutic agent.
Pharmacological Effects
- Antinociceptive Activity : Preliminary studies suggest that this compound exhibits significant antinociceptive effects in animal models, potentially through modulation of pain pathways involving the central nervous system.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, possibly by inhibiting pro-inflammatory cytokines and mediators.
- Cytotoxicity Against Cancer Cells : Research indicates that this compound may possess cytotoxic effects against various cancer cell lines, including HT-29 and TK-10 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxicity and mechanism of action of this compound:
- Cell Lines Tested : HT-29 (colon cancer), TK-10 (kidney cancer).
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 12.5 | Apoptosis induction |
| TK-10 | 15.0 | Cell cycle arrest |
Animal Studies
In vivo studies have demonstrated the efficacy of this compound in pain models:
- A study involving mice subjected to formalin-induced pain showed a significant reduction in pain behavior when treated with the compound compared to control groups.
Structure-Activity Relationship (SAR)
The structural features of this compound have been analyzed to understand their influence on biological activity:
- The presence of the chlorophenyl group is critical for enhancing lipophilicity and potentially improving blood-brain barrier penetration.
Q & A
Q. What are the key stereochemical challenges in synthesizing (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide, and how can they be addressed methodologically?
The cyclopropane ring’s stereochemistry (1R,2R configuration) requires precise control during synthesis. Methods include:
- Cyclopropanation : Transition-metal-catalyzed reactions (e.g., using rhodium or copper catalysts) with diazo precursors to achieve stereoselectivity .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer .
- Analytical Validation : X-ray crystallography or NMR-based NOE experiments to confirm stereochemistry .
Example Protocol :
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclopropanation | Rh-catalyzed | CH₂Cl₂, 0°C, 12h | 65 | 90 |
| Chiral Separation | HPLC (Chiralpak AD-H) | Hexane:IPA (90:10) | 85 | 98 |
Q. How can researchers characterize the stability of the cyclopropane ring under varying pH and temperature conditions?
Stability assays should include:
- Kinetic Studies : Monitor ring-opening reactions via HPLC or LC-MS under acidic (pH 2-4), neutral, and basic (pH 9-11) conditions at 25–50°C .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min) .
- Computational Modeling : DFT calculations to predict bond strain and reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar cyclopropane carboxamides?
Discrepancies often arise from variations in assay conditions or stereochemical impurities. Solutions include:
- Standardized Assays : Re-evaluate activity using consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Metabolic Stability Screening : Compare hepatic microsome half-life (e.g., human vs. rodent) to identify species-specific degradation .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate key pharmacophores .
Contradiction Case Study :
| Study | Compound Variant | IC₅₀ (nM) | Notes |
|---|---|---|---|
| A | 4-Chlorophenyl | 12 ± 2 | High purity (99%) |
| B | 4-Fluorophenyl | 35 ± 5 | Impurity in cyclopropane configuration |
Q. How can computational methods optimize the compound’s pharmacokinetic profile while retaining antiviral activity?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Predict binding affinity to viral proteases (e.g., HCV NS3/4A) using Amber or GROMACS .
- ADMET Prediction : Tools like SwissADME to optimize logP (<3) and reduce CYP450 inhibition risks .
- Cryo-EM Mapping : Resolve compound-target complexes to guide structure-based design .
Optimization Workflow :
- Docking : AutoDock Vina to identify critical hydrogen bonds with Glecaprevir’s binding pocket .
- Synthetic Modification : Introduce sulfonyl groups (e.g., 1-methylcyclopropylsulfonyl) to enhance solubility .
- In Vivo Validation : Pharmacokinetic studies in murine models to assess Cmax and AUC .
Methodological Notes
- Stereochemical Purity : Always validate via polarimetry and chiral HPLC .
- Contradictory Data : Replicate experiments using identical batches and third-party assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
